molecular formula C10H8N2 B12858600 4-Vinyl-2,7-naphthyridine

4-Vinyl-2,7-naphthyridine

Cat. No.: B12858600
M. Wt: 156.18 g/mol
InChI Key: DFMOBPCODYNOER-UHFFFAOYSA-N
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Description

4-Vinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound features a vinyl group attached to the 2,7-naphthyridine core, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinyl-2,7-naphthyridine can be synthesized through various methods. One common approach involves the cyclocondensation of pyridine derivatives. For instance, cyclocondensation of non-cyclic substrates can produce 2,7-naphthyridine derivatives . Another method includes the rearrangement of pyrrolo[3,4-c]pyridines or pyrano[3,4-c]pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts, such as Cu(OTf)2, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Vinyl-2,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Vinyl-2,7-naphthyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, certain naphthyridine derivatives have been identified as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: 4-Vinyl-2,7-naphthyridine is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridine isomers, it offers a different set of properties and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethenyl-2,7-naphthyridine

InChI

InChI=1S/C10H8N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h2-7H,1H2

InChI Key

DFMOBPCODYNOER-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CN=CC2=CN=C1

Origin of Product

United States

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